Asymmetric synthesis: Due to its chirality, (S)-Boc-L-Asp-OH is valuable in asymmetric synthesis, where the creation of a specific stereoisomer is crucial. Its chiral center directs the reaction pathway, favoring the formation of the desired enantiomer.
Peptide synthesis: As an amino acid, (S)-Boc-L-Asp-OH can be incorporated into peptide sequences using standard peptide coupling techniques. This allows researchers to synthesize peptides containing specific functionalities provided by the aspartic acid residue, such as acidity, chelation, and hydrogen bonding.
Solid-phase peptide synthesis (SPPS): This technique relies on attaching the C-terminal amino acid to a solid support and building the peptide chain sequentially. (S)-Boc-L-Asp-OH, often protected by a benzyloxycarbonyl (Boc) group on its N-terminus, is commonly used in SPPS due to the ease of deprotection using specific reagents, allowing for chain elongation.
Chemical modification of proteins: (S)-Boc-L-Asp-OH can be used to chemically modify proteins by conjugation. This can introduce new functionalities or target specific protein regions for further studies.
Study of protein-protein interactions: (S)-Boc-L-Asp-OH, along with other amino acids, can be used to create peptide sequences mimicking specific protein interaction motifs. These peptides can then be employed to study protein-protein interactions involved in various biological processes.
Oxazolidinone ring: A five-membered heterocyclic ring with a nitrogen atom and a carbonyl group. This ring structure is commonly found in organic compounds with biological activity [].
Benzyloxycarbonyl (Z) group: A protecting group used in organic synthesis to temporarily mask a carboxylic acid group (COOH) [].
Carboxylic acid group: Carboxylic acids are acidic and can participate in various chemical reactions [].
Chemical Reactions Analysis
Cleavage of the Z-protecting group: Under specific conditions, the benzyloxycarbonyl group can be removed to reveal the free carboxylic acid group [].
Reactions of the carboxylic acid group: Carboxylic acids can undergo various reactions, such as esterification, amidation, and salt formation [].
Physical And Chemical Properties Analysis
Data on specific physical and chemical properties of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid is not publicly available [, , ].
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Irritant
Dates
Modify: 2023-08-15
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